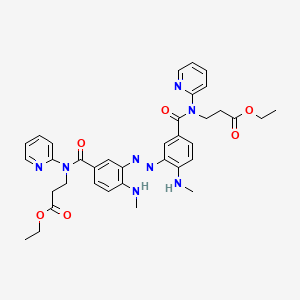![molecular formula C27H37N5OS B14891802 N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-Aminocyclohexyl]-N’-[(8+/-,9S)-6’-methoxycinchonan-9-yl]thiourea is a chiral thiourea catalyst that has emerged as an efficient class of organocatalysts due to its unique dual hydrogen-bonding capacity . This compound is known for its significant role in asymmetric synthesis, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-Aminocyclohexyl]-N’-[(8+/-,9S)-6’-methoxycinchonan-9-yl]thiourea typically involves the reaction of (1R,2R)-2-aminocyclohexylamine with (8+/-,9S)-6’-methoxycinchonan-9-yl isothiocyanate under inert atmosphere conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-Aminocyclohexyl]-N’-[(8+/-,9S)-6’-methoxycinchonan-9-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(1R,2R)-2-Aminocyclohexyl]-N’-[(8+/-,9S)-6’-methoxycinchonan-9-yl]thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]-N’-[(8+/-,9S)-6’-methoxycinchonan-9-yl]thiourea involves its dual hydrogen-bonding capacity. This allows the compound to interact with substrates and transition states in a highly specific manner, facilitating asymmetric induction. The molecular targets include various functional groups such as carbonyls, imines, and epoxides, which are activated through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1R,2R)-2-Aminocyclohexyl]-N’-[(8alpha,9S)-6’-methoxycinchonan-9-yl]thiourea
- (1R,2R)-(-)-1,2-Diaminocyclohexane
- (1S,2S)-(+)-1,2-Diaminocyclohexane
Uniqueness
N-[(1R,2R)-2-Aminocyclohexyl]-N’-[(8+/-,9S)-6’-methoxycinchonan-9-yl]thiourea stands out due to its unique dual hydrogen-bonding capacity, which enhances its efficiency as a chiral catalyst. This property allows for more precise control over stereochemistry in asymmetric synthesis compared to other similar compounds .
Properties
Molecular Formula |
C27H37N5OS |
|---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
1-[(1R,2R)-2-aminocyclohexyl]-3-[(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C27H37N5OS/c1-3-17-16-32-13-11-18(17)14-25(32)26(31-27(34)30-24-7-5-4-6-22(24)28)20-10-12-29-23-9-8-19(33-2)15-21(20)23/h3,8-10,12,15,17-18,22,24-26H,1,4-7,11,13-14,16,28H2,2H3,(H2,30,31,34)/t17-,18?,22+,24+,25?,26-/m0/s1 |
InChI Key |
NFEJIKCPWWZIFG-ZECYKDCASA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@@H]4C=C)NC(=S)N[C@@H]5CCCC[C@H]5N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5CCCCC5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)
![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
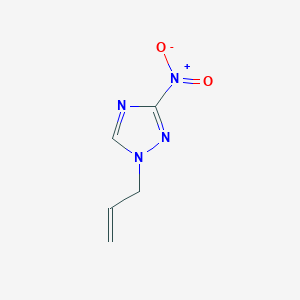
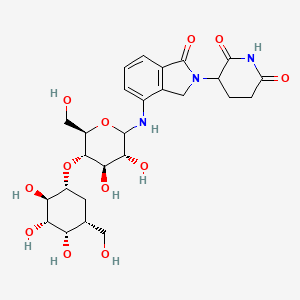
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
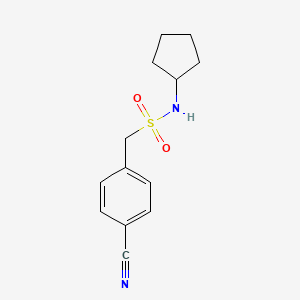
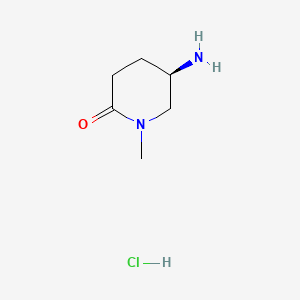
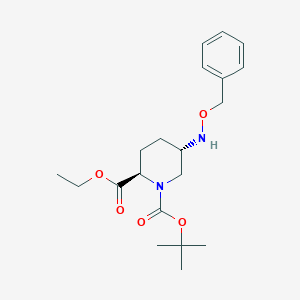
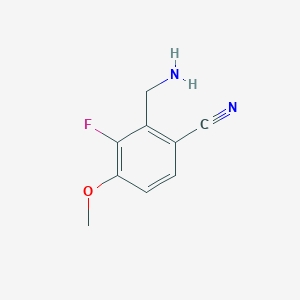
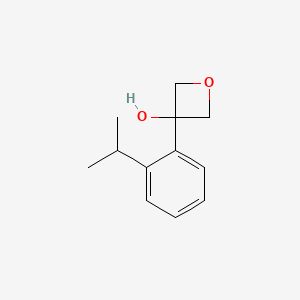
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
